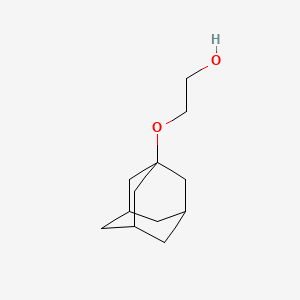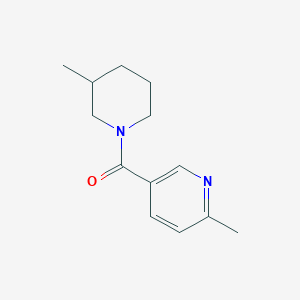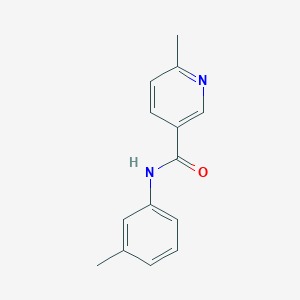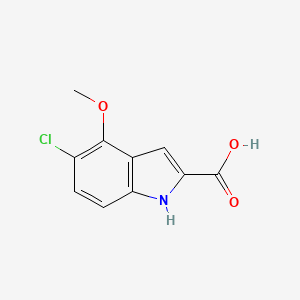
2-(1-Adamantyloxy)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-Adamantyloxy)ethanol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is also known as Memantine, which is a drug used to treat Alzheimer's disease. However,
Wirkmechanismus
The mechanism of action of 2-(1-Adamantyloxy)ethanol is not fully understood, but it is believed to work by blocking the activity of the N-methyl-D-aspartate (NMDA) receptor. This receptor plays a crucial role in synaptic plasticity, which is the ability of the brain to change and adapt in response to new experiences. By blocking this receptor, this compound may help to prevent the overstimulation of neurons, which can lead to cell death and neurological damage.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the growth and survival of neurons. Additionally, it has been shown to reduce oxidative stress and inflammation in the brain, which are both factors that contribute to neurological damage.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-(1-Adamantyloxy)ethanol in lab experiments is its ability to cross the blood-brain barrier, which allows it to directly affect the brain. Additionally, it has a relatively low toxicity profile and has been shown to be well-tolerated in animal studies. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it challenging to administer in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the research of 2-(1-Adamantyloxy)ethanol. One potential area of study is its use in the treatment of traumatic brain injury (TBI). TBI is a significant public health concern, and there are currently no effective treatments available. However, this compound has been shown to have neuroprotective effects, which could make it a promising candidate for the treatment of TBI. Additionally, further research is needed to understand the long-term effects of this compound on brain function and to identify any potential side effects. Finally, there is a need for more research to optimize the synthesis process of this compound and to develop new methods for administering it in experimental settings.
Conclusion:
In conclusion, this compound is a chemical compound with various scientific research applications. It has been studied for its potential use in the treatment of neurological disorders, enhancement of cognitive function, and neuroprotection. While there is still much to learn about the mechanism of action and long-term effects of this compound, it has the potential to be a valuable tool in the field of neuroscience.
Synthesemethoden
The synthesis of 2-(1-Adamantyloxy)ethanol involves the reaction of adamantane with epichlorohydrin, followed by the addition of sodium hydroxide. The resulting product is then purified using various methods, such as recrystallization, column chromatography, or distillation. The yield of the synthesis process varies depending on the method used, but it typically ranges from 50% to 80%.
Wissenschaftliche Forschungsanwendungen
2-(1-Adamantyloxy)ethanol has various scientific research applications due to its unique properties. It has been studied for its potential use in the treatment of Parkinson's disease, epilepsy, and other neurological disorders. Additionally, it has been investigated for its ability to enhance memory and cognitive function.
Eigenschaften
IUPAC Name |
2-(1-adamantyloxy)ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O2/c13-1-2-14-12-6-9-3-10(7-12)5-11(4-9)8-12/h9-11,13H,1-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQIAMWBKSCWVMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)OCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(5-cyclopropyl-4-methyl-1,2,4-triazol-3-yl)sulfanyl]-N-methylacetamide](/img/structure/B7479544.png)
![2-(8-tert-butyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B7479550.png)
![4-(4-acetylphenoxy)-N'-[2-(3-fluorophenoxy)acetyl]butanehydrazide](/img/structure/B7479552.png)
![1-[(2-Chloro-6-fluorophenyl)methyl]triazole-4-carboxamide](/img/structure/B7479558.png)
![3-[(3-acetylphenyl)sulfonylamino]-N-[(2R)-2-(2-chlorophenyl)-2-(1H-indol-3-yl)ethyl]propanamide](/img/structure/B7479564.png)
![(2S,3S)-2-(carbamoylamino)-N-[(3,4-dimethoxyphenyl)methyl]-3-methylpentanamide](/img/structure/B7479572.png)
![1-[(2-chlorophenyl)methyl]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3,5-dimethylpyrazole-4-carboxamide](/img/structure/B7479583.png)
![2-[(4-Acetylpiperazin-1-yl)methyl]-7,9-dichloro-8-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B7479585.png)
![N-[2-(diethylamino)ethyl]-2-hydroxy-3-methylbenzamide](/img/structure/B7479593.png)


![2-Methyl-4-pyrrolidin-1-ylthieno[2,3-d]pyrimidine](/img/structure/B7479620.png)
